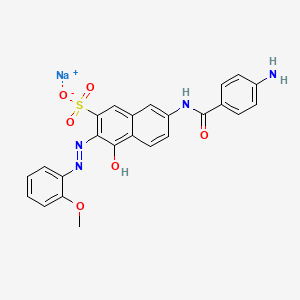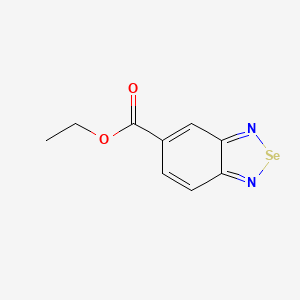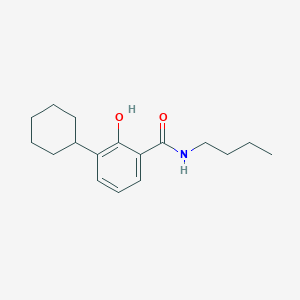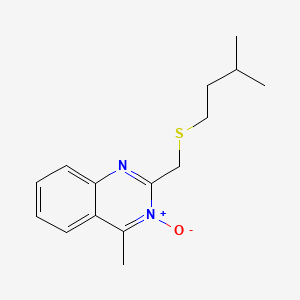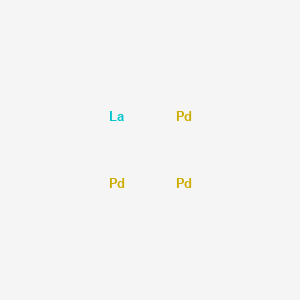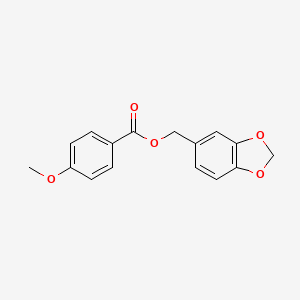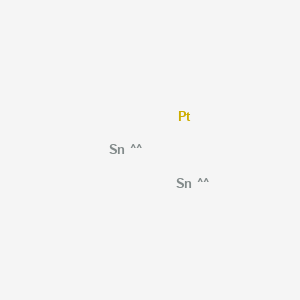![molecular formula C10H9Cl4NO2S B14730114 2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide CAS No. 6310-28-7](/img/structure/B14730114.png)
2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a chemical compound with a complex structure that includes a chlorophenyl group, a sulfanyl group, and a trichloro-hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide typically involves multiple steps, starting with the preparation of the chlorophenyl sulfanyl intermediate. This intermediate is then reacted with a trichloro-hydroxyethyl compound under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.
Reduction: The trichloro group can be reduced to a dichloro or monochloro group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the trichloro group can yield dichloro or monochloro derivatives .
Applications De Recherche Scientifique
2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicofol: A non-systemic insecticide with a similar trichloro-hydroxyethyl structure.
Trichlorfon: An organophosphorus compound with a trichloro-hydroxyethyl group.
4,4’-DDT: A well-known pesticide with a trichloro-ethane structure.
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is unique due to its combination of a chlorophenyl sulfanyl group and a trichloro-hydroxyethyl group.
Propriétés
Numéro CAS |
6310-28-7 |
|---|---|
Formule moléculaire |
C10H9Cl4NO2S |
Poids moléculaire |
349.1 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfanyl-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide |
InChI |
InChI=1S/C10H9Cl4NO2S/c11-6-1-3-7(4-2-6)18-5-8(16)15-9(17)10(12,13)14/h1-4,9,17H,5H2,(H,15,16) |
Clé InChI |
WPJHFMAVAHXOPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SCC(=O)NC(C(Cl)(Cl)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


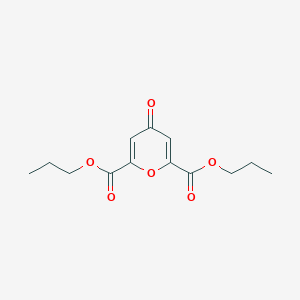
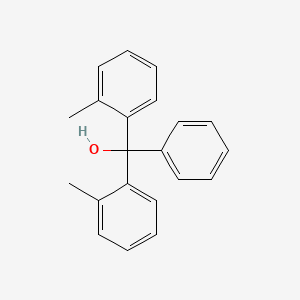
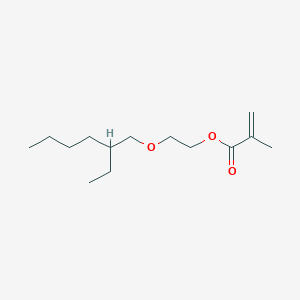
![1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol](/img/structure/B14730057.png)
